![molecular formula C14H13N3O2 B2505288 1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine CAS No. 77635-72-4](/img/structure/B2505288.png)
1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine
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Overview
Description
1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine is an organic compound with the molecular formula C14H13N3O2 It is a hydrazone derivative, characterized by the presence of a nitrophenyl group and a phenylhydrazine moiety
Preparation Methods
The synthesis of 1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine typically involves the condensation reaction between 4-nitroacetophenone and phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, and ethanol as the solvent. The reaction conditions include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of new hydrazone derivatives with potential biological activities.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazone derivatives have shown efficacy.
Industry: It is used in the development of diagnostic reagents and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine involves its interaction with molecular targets such as enzymes and proteins. The nitrophenyl group can participate in electron transfer reactions, while the hydrazone moiety can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine can be compared with other similar compounds, such as:
(E)-2-Fluoro-N’-(1-(4-nitrophenyl)ethylidene)benzohydrazide: This compound has a similar structure but contains a fluoro group instead of a phenyl group.
N-(4-nitrophenyl)acetohydrazonoyl bromide: This compound is used in the synthesis of 1,3,4-thiadiazole derivatives and has different reactivity and applications compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine, also known as B2505288, is a hydrazone derivative that has garnered attention for its potential biological activities. This compound's structure, featuring a nitrophenyl group and a phenylhydrazine moiety, suggests various pharmacological applications. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzymatic inhibitory properties.
- Chemical Name: this compound
- CAS Number: 77635-72-4
- Molecular Formula: C15H15N3O2
- Molecular Weight: 271.30 g/mol
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related hydrazone derivatives have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
Compound | Inhibition Zone (mm) | Target Bacteria |
---|---|---|
This compound | TBD | TBD |
(E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide | 25 ± 2.0 mm | S. aureus |
1-(2,4-dinitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | 7.5 ± 0.6 mm | B. cereus |
Findings: The presence of nitro groups in the structure is often associated with enhanced antibacterial activity due to their electron-withdrawing properties, which can affect the compound's interaction with bacterial enzymes.
Anticancer Activity
The anticancer potential of hydrazone derivatives is well-documented, with several studies indicating their effectiveness against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of hydrazone derivatives on cancer cell lines:
- Cell Lines Tested: HT29 (colon cancer), Jurkat (T-cell leukemia)
- Results:
- IC50 values for related compounds were reported as low as 1.61 µg/mL, indicating potent activity.
- Structure-activity relationship (SAR) studies suggest that substituents on the phenyl rings significantly influence cytotoxicity.
Enzymatic Inhibition
Enzymatic inhibition studies have shown that hydrazone compounds can act as effective inhibitors of various enzymes involved in metabolic pathways.
Example: α-Glucosidase Inhibition
Hydrazone derivatives have been evaluated for their potential as α-glucosidase inhibitors, which are crucial in managing diabetes:
Mechanism of Action: The inhibitory action is believed to stem from the ability of these compounds to bind to the active site of the enzyme, thus preventing substrate interaction.
Properties
IUPAC Name |
N-[(E)-1-(4-nitrophenyl)ethylideneamino]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-11(15-16-13-5-3-2-4-6-13)12-7-9-14(10-8-12)17(18)19/h2-10,16H,1H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRMHXXWRBMDFK-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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